2-o-Tolyl-thiazole-5-carboxylic acid
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Overview
Description
2-o-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a tolyl group at the 2-position and a carboxylic acid group at the 5-position.
Preparation Methods
The synthesis of 2-o-Tolyl-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-toluidine with α-bromoacetyl bromide to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-o-Tolyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-o-Tolyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins . The compound’s anti-inflammatory effects are believed to be due to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2-o-Tolyl-thiazole-5-carboxylic acid can be compared with other thiazole derivatives such as:
Thiazole-2-carboxylic acid: Similar in structure but lacks the tolyl group, which may affect its biological activity and chemical reactivity.
Thiazole-4-carboxylic acid:
2-Phenyl-thiazole-5-carboxylic acid: Contains a phenyl group instead of a tolyl group, which can influence its interaction with biological targets and its overall efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H9NO2S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-4-2-3-5-8(7)10-12-6-9(15-10)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
BUNJHWKBKUWFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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